molecular formula C11H12N2O3 B011107 Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 104296-35-7

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B011107
CAS No.: 104296-35-7
M. Wt: 220.22 g/mol
InChI Key: QEOVLTVAGMDVLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a furan ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

    Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.

    Methyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both the furan and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVLTVAGMDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428775
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-35-7
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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